Cas no 105169-46-8 (1H-Pyrazole-3-carboxylicacid, 4,5-dihydro-, propyl ester)

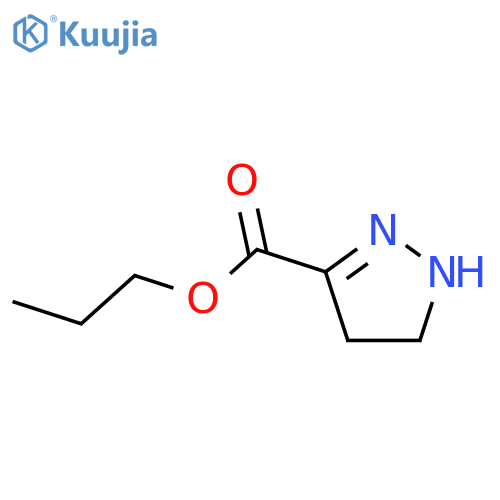

105169-46-8 structure

商品名:1H-Pyrazole-3-carboxylicacid, 4,5-dihydro-, propyl ester

1H-Pyrazole-3-carboxylicacid, 4,5-dihydro-, propyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-3-carboxylicacid, 4,5-dihydro-, propyl ester

- 1H-Pyrazole-3-carboxylicacid,4,5-dihydro-,propylester(9CI)

- propyl 4,5-dihydro-1H-pyrazole-3-carboxylate

- DTXSID30665166

- 105169-46-8

- EN300-384705

- Propyl4,5-dihydro-1H-pyrazole-3-carboxylate

-

- インチ: InChI=1S/C7H12N2O2/c1-2-5-11-7(10)6-3-4-8-9-6/h8H,2-5H2,1H3

- InChIKey: YWQUJLFJDKOKGC-UHFFFAOYSA-N

- ほほえんだ: CCCOC(C1CCNN=1)=O

計算された属性

- せいみつぶんしりょう: 156.09

- どういたいしつりょう: 156.09

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.7A^2

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- PSA: 50.69000

- LogP: 0.05330

1H-Pyrazole-3-carboxylicacid, 4,5-dihydro-, propyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-384705-0.1g |

propyl 4,5-dihydro-1H-pyrazole-3-carboxylate |

105169-46-8 | 95% | 0.1g |

$396.0 | 2023-03-02 | |

| Aaron | AR009QN5-100mg |

1H-Pyrazole-3-carboxylicacid,4,5-dihydro-,propylester(9CI) |

105169-46-8 | 95% | 100mg |

$570.00 | 2023-12-16 | |

| A2B Chem LLC | AE53333-50mg |

1H-Pyrazole-3-carboxylicacid,4,5-dihydro-,propylester(9CI) |

105169-46-8 | 95% | 50mg |

$315.00 | 2024-01-05 | |

| Aaron | AR009QN5-10g |

1H-Pyrazole-3-carboxylicacid,4,5-dihydro-,propylester(9CI) |

105169-46-8 | 95% | 10g |

$6782.00 | 2023-12-16 | |

| 1PlusChem | 1P009QET-5g |

1H-Pyrazole-3-carboxylicacid,4,5-dihydro-,propylester(9CI) |

105169-46-8 | 95% | 5g |

$4157.00 | 2023-12-26 | |

| A2B Chem LLC | AE53333-100mg |

1H-Pyrazole-3-carboxylicacid,4,5-dihydro-,propylester(9CI) |

105169-46-8 | 95% | 100mg |

$452.00 | 2024-01-05 | |

| 1PlusChem | 1P009QET-50mg |

1H-Pyrazole-3-carboxylicacid,4,5-dihydro-,propylester(9CI) |

105169-46-8 | 85% | 50mg |

$433.00 | 2025-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2000228-1g |

Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate |

105169-46-8 | 97% | 1g |

¥12373.00 | 2024-08-09 | |

| Enamine | EN300-384705-0.5g |

propyl 4,5-dihydro-1H-pyrazole-3-carboxylate |

105169-46-8 | 95% | 0.5g |

$891.0 | 2023-03-02 | |

| Enamine | EN300-384705-1.0g |

propyl 4,5-dihydro-1H-pyrazole-3-carboxylate |

105169-46-8 | 95% | 1g |

$0.0 | 2023-06-07 |

1H-Pyrazole-3-carboxylicacid, 4,5-dihydro-, propyl ester 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

105169-46-8 (1H-Pyrazole-3-carboxylicacid, 4,5-dihydro-, propyl ester) 関連製品

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量